(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one

Description

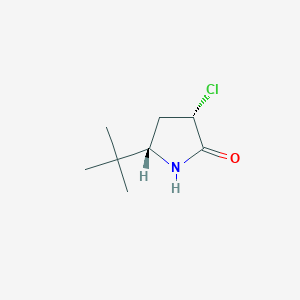

(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a tert-butyl group at the 5-position and a chlorine atom at the 3-position. Its stereochemistry (3S,5S) is critical for its molecular interactions, particularly in pharmaceutical contexts where enantioselectivity influences biological activity.

Properties

IUPAC Name |

(3S,5S)-5-tert-butyl-3-chloropyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2,3)6-4-5(9)7(11)10-6/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXXIYONCXJQIB-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1C[C@@H](C(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the pyrrolidinone ring or the tert-butyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid.

Scientific Research Applications

(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one with related pyrrolidine/pyrrolidinone derivatives:

*Calculated based on formula C₈H₁₄ClNO; †Estimated from similar compounds in .

Key Observations:

- Electronic Effects : The electron-withdrawing chlorine atom at C3 enhances electrophilicity of the lactam ring, contrasting with bromine in ’s compound, which may confer greater reactivity in substitution reactions .

- Biological Activity : Benzo-triazole derivatives () exhibit potent autotaxin (ATX) inhibition due to their bicyclic structure and acyl groups, suggesting that the target compound’s simpler lactam framework may require optimization for similar potency .

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ’s C22H24O4), which benefit from hydrogen-bonding interactions .

- Crystal Packing : Chlorine’s moderate electronegativity may result in less polar crystal channels than bromine in ’s compound, affecting solid-state stability .

Pharmacological Potential

- ATX Inhibition: Bicyclic pyrrolidines () achieve IC₅₀ values <100 nM, suggesting that monocyclic lactams like the target compound may require additional functional groups (e.g., acyl or aryl) for comparable efficacy .

- Metabolic Stability : The tert-butyl group may enhance metabolic stability relative to methyl esters (e.g., ’s C17H23ClN2O4), which are prone to hydrolysis .

Biological Activity

(3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research data and case studies.

- Molecular Formula : C₉H₁₄ClN

- Molecular Weight : 175.67 g/mol

- CAS Number : 120205-48-3

The biological activity of this compound is primarily linked to its interaction with orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound acts as an antagonist to orexin receptors, which may have implications for treating various sleep disorders and conditions related to appetite regulation.

1. Orexin Receptor Antagonism

Research indicates that this compound functions as a non-peptide antagonist of the orexin receptors (OX1 and OX2). This antagonism can lead to:

- Decreased Alertness : The compound has been shown to reduce active wakefulness in animal models, suggesting its potential use in managing insomnia and other sleep-related disorders .

- Increased Sleep Duration : Studies have demonstrated that it can increase both REM and NREM sleep phases, indicating a significant impact on sleep architecture .

2. Impact on Cognitive Functions

Preliminary studies suggest that this compound may enhance cognitive functions in specific contexts:

- Memory Enhancement : In rodent models, this compound has been associated with improved memory performance, particularly in tasks designed to assess learning and recall abilities .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Animal Model Study on Sleep Disorders | Demonstrated reduced wakefulness and increased sleep duration in treated subjects compared to controls. |

| Cognitive Function Assessment | Showed significant improvements in memory tasks among treated rodents versus placebo groups. |

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial for its therapeutic application:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,5S)-5-Tert-butyl-3-chloropyrrolidin-2-one, and what key reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves tert-butyl-protected pyrrolidinone intermediates treated with chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, tert-butyl groups can direct stereochemistry through steric hindrance during ring closure . Key conditions include temperature control (0–20°C), inert atmospheres, and catalysts like triethylamine to stabilize intermediates .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by analyzing heavy atoms (Cl, N) and tert-butyl group spatial arrangement .

- NMR : Use NOESY/ROESY to detect spatial proximity between protons (e.g., tert-butyl CH₃ and chlorinated C3) .

- Optical rotation : Compare experimental [α]D values with literature data for enantiomeric purity .

Q. What safety protocols should be followed when handling this compound, given its potential reactivity?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water and consult a physician .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis be optimized for producing this compound with reduced reaction times?

- Methodological Answer : Ultrasound irradiation enhances reaction kinetics via cavitation. Optimize parameters:

- Frequency : 20–40 kHz for efficient mixing of immiscible phases.

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst loading : Reduce reagent quantities by 30–50% while maintaining yield .

Q. What computational modeling approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Analyze transition states to predict regioselectivity at C3 vs. C5 positions.

- Molecular dynamics (MD) : Simulate solvent effects on tert-butyl group conformation using software like MOE .

- Docking studies : Model interactions with enzymes (e.g., hydrolases) to design targeted derivatives .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

- Methodological Answer :

- Comparative analysis : Cross-validate NMR shifts with RCSB Protein Data Bank entries for analogous pyrrolidinones .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., dechlorinated or racemized forms) .

- Crystallographic validation : Resolve ambiguous NOE signals with single-crystal XRD to confirm configuration .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.